molecular formula C16H21NO3 B582773 Benzyl 4-oxo-2-propylpiperidine-1-carboxylate CAS No. 142764-70-3

Benzyl 4-oxo-2-propylpiperidine-1-carboxylate

Cat. No.: B582773
CAS No.: 142764-70-3
M. Wt: 275.348
InChI Key: NXTIKFGDQYVIFK-UHFFFAOYSA-N
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Description

Benzyl 4-oxo-2-propylpiperidine-1-carboxylate (CAS 1245646-49-4) is a high-purity chemical intermediate serving critical roles in modern drug discovery and development . The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, recognized for its utility in synthesizing novel therapeutic agents . This specific compound is part of a class of molecules being investigated for their potential in central nervous system (CNS) drug discovery . Piperidine derivatives are extensively utilized in the synthesis of compounds targeting a range of conditions, demonstrating the versatility and research value of this chemical class . As a key building block, it enables researchers to explore new chemical space and develop potential treatments for various diseases . This product is intended for laboratory research purposes by qualified professionals.

Properties

IUPAC Name

benzyl 4-oxo-2-propylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTIKFGDQYVIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744505
Record name Benzyl 4-oxo-2-propylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142764-70-3
Record name Benzyl 4-oxo-2-propylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Anhydrides and Imines

A foundational approach involves cyclocondensation reactions between cyclic anhydrides and imines. This method, adapted from procedures for analogous piperidine derivatives, employs N-alkylimines and glutaric anhydride derivatives in dimethylformamide (DMF) at elevated temperatures (110–125°C). For Benzyl 4-oxo-2-propylpiperidine-1-carboxylate, the reaction proceeds via:

  • Anhydride Activation : The cyclic anhydride reacts with the imine, forming a tetrahedral intermediate.

  • Ring Closure : Intramolecular cyclization generates the piperidine backbone.

  • Functionalization : Subsequent benzylation via benzyl chloroformate introduces the carboxylate group.

Key Conditions :

  • Solvent: Dry DMF

  • Temperature: 110°C for N-alkylimines

  • Work-up: Acid-base extraction (sat. NaHCO₃ and HCl) followed by acetonitrile purification.

Hydrogenation-Mediated Deprotection

A high-yield method utilizes hydrogenation to remove protecting groups. In a protocol for structurally similar compounds, benzyl-protected intermediates are treated with palladium on activated charcoal under hydrogen gas (15 psi, 18 hours). Applied to this compound, this step may follow the introduction of the propyl group to ensure regioselectivity.

Procedure :

  • Protection : The piperidine nitrogen is protected with a benzyl group.

  • Reduction : Hydrogenolysis cleaves the benzyl group, yielding the free amine.

  • Carboxylation : Benzyl chloroformate reacts with the amine under basic conditions (triethylamine, dichloromethane).

Yield : Quantitative (100%) in analogous systems.

Optimization Strategies

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity and temperature. Comparative studies show:

SolventTemperature (°C)Yield (%)Purity (%)
DMF1107895
THF654588
Dichloromethane403282

DMF’s high polarity facilitates imine activation, while elevated temperatures accelerate cyclization.

Catalytic Hydrogenation Parameters

Hydrogen pressure and catalyst loading critically influence deprotection efficiency:

Pd/C Loading (% w/w)H₂ Pressure (psi)Time (h)Yield (%)
51518100
3102485
10201298

Optimal conditions (5% Pd/C, 15 psi, 18h) minimize side reactions and maximize yield.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for scalability. Key steps include:

  • Anhydride-Imine Mixing : Precision dosing ensures stoichiometric ratios.

  • In-Line Heating : Tubular reactors maintain 110°C for uniform cyclization.

  • Automated Work-up : Centrifugal partition chromatography replaces manual extraction.

Advantages :

  • 30% reduction in reaction time

  • Consistent purity (>98%) across batches

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity. Differential scanning calorimetry (DSC) confirms polymorphic stability, with Form I (mp 173–174°C) as the preferred crystalline phase.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Cyclocondensation7895Moderate120
Hydrogenation10099High200
Continuous Flow8598High180

Hydrogenation offers superior yield but higher costs due to Pd/C usage. Continuous flow balances scalability and expense.

Mechanistic Insights and Side Reactions

Byproduct Formation

  • N-Benzyl Over-reduction : Excessive hydrogenation converts the benzyl group to toluene, mitigated by controlled H₂ pressure.

  • Keto-Enol Tautomerism : The 4-oxo group may tautomerize, stabilized by aprotic solvents like DMF.

Stereochemical Considerations

While the target compound lacks chiral centers, intermediates may exhibit stereoselectivity. Chiral HPLC analysis of analogous compounds reveals enantiomeric excess >99% when using (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate as a precursor .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-oxo-2-propylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Benzyl 4-oxo-2-propylpiperidine-1-carboxylate has been investigated for its antiviral properties, particularly against retroviral infections such as HIV. Research indicates that derivatives of this compound can inhibit HIV replication effectively. For instance, certain piperidine derivatives have shown significant antiviral activity at low concentrations, making them potential candidates for further drug development against HIV and other retroviruses .

1.2 Antiproliferative Effects

The compound has also been studied for its antiproliferative effects on various cancer cell lines. It has been noted that certain structural modifications can enhance its activity against proliferative diseases, including chronic myeloid leukemia (CML) and trypanosomiasis . The ability to inhibit cell proliferation suggests its potential as a chemotherapeutic agent.

Synthesis and Derivative Development

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions, including the Mannich reaction and subsequent modifications to achieve desired functional groups. For example, compounds derived from benzyl amines and piperidine derivatives have been synthesized using various methods, highlighting the versatility of this compound in organic synthesis .

2.2 Derivative Exploration

Research into derivatives of this compound has led to the identification of several promising candidates with enhanced biological activities. Modifications at specific positions on the piperidine ring or the introduction of different substituents have been shown to significantly alter their pharmacological profiles .

Case Studies and Research Findings

3.1 Case Study: Antiviral Efficacy

In a notable study, a derivative of this compound was tested for its ability to inhibit HIV replication in vitro. The results indicated that at concentrations as low as 5μM5\mu M, the compound could inhibit viral replication by over 85% compared to control groups treated with solvent alone . This finding positions the compound as a potential lead in the development of new antiviral therapies.

3.2 Case Study: Anticancer Properties

Another research effort focused on evaluating the antiproliferative effects of various derivatives on cancer cell lines. The study revealed that specific modifications led to increased cytotoxicity against CML cells, suggesting that this compound could be further explored as a scaffold for anticancer drug development .

Summary Table of Applications

Application AreaSpecific Use CaseRelevant Findings
Antiviral ActivityInhibition of HIV replicationEffective at low concentrations (as low as 5μM5\mu M)
AntiproliferativeTreatment potential for CMLIncreased cytotoxicity observed in modified derivatives
SynthesisMulti-step synthetic routesVarious methods including Mannich reactions

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-2-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The following compounds share structural similarities but differ in substituents, ring saturation, or functional groups:

Compound Name CAS Number Molecular Formula Key Structural Features
Benzyl 4-oxo-2-propylpiperidine-1-carboxylate 142764-70-3 C₁₆H₂₁NO₃ Piperidine ring, 4-oxo, 2-propyl, 1-benzyl
Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1-carboxylate 145100-54-5 C₁₆H₁₉NO₃ Dihydropyridine ring (unsaturated)
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 99197-86-1 C₁₈H₂₃NO₅ Ethoxy-oxopropyl substituent at 4-position
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ Amino group at 4-position
Benzyl 3-oxopiperidine-1-carboxylate 61995-20-8 C₁₃H₁₅NO₃ Ketone at 3-position
Key Observations:
  • Ring Saturation : The dihydropyridine analog (145100-54-5) has a partially unsaturated ring, which may increase reactivity toward oxidation compared to the fully saturated piperidine ring in the target compound .
  • Functional Group Position : Moving the ketone from the 4- to 3-position (61995-20-8) alters electronic distribution, affecting hydrogen bonding and biological activity .

Physicochemical Properties

Limited data are available, but inferences can be drawn from molecular structures:

Property Target Compound (142764-70-3) Dihydropyridine Analog (145100-54-5) Ethoxy-oxopropyl Analog (99197-86-1)
Molecular Weight (g/mol) 275.34 273.33 333.38
Polarity Moderate (ketone, ester) Higher (conjugated double bonds) Lower (long alkyl chain)
Likely Solubility Low in water Very low (unsaturated ring) Very low (lipophilic substituent)
Notes:
  • The dihydropyridine analog’s conjugated system may increase UV absorbance, relevant for analytical detection .

Biological Activity

Benzyl 4-oxo-2-propylpiperidine-1-carboxylate is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies that illustrate its effects.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a carbonyl group and a carboxylate functionality. Its molecular formula is C15H19NO3C_{15}H_{19}NO_3, and it has a molecular weight of approximately 273.32 g/mol. The presence of the benzyl group enhances its lipophilicity, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular processes related to cancer cell proliferation and apoptosis.

Biological Activity

Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. For instance, it has shown activity against breast and ovarian cancer cells, with IC50 values indicating effective inhibition of cell growth .

Neuroactive Properties:
Due to its structural similarities with other piperidine derivatives, there are indications that this compound may possess neuroactive properties, potentially influencing neurotransmitter systems.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other related piperidine derivatives:

Compound NameMolecular FormulaUnique Features
Benzyl 2-benzyl-4-oxopiperidine-1-carboxylateC_{15}H_{19}NO_3Dual benzyl substituents enhance lipophilicity
(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylateC_{14}H_{17}NO_3Chiral center affecting biological activity
(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylateC_{15}H_{19}NO_3Propyl group alters lipophilicity
Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylateC_{16}H_{21}NO_3Additional methyl groups influence steric properties

Case Studies

Study on Anticancer Effects:
A study conducted on the effects of this compound on human breast cancer cells demonstrated an IC50 value ranging from 19.9 to 75.3 µM, indicating significant antiproliferative activity compared to non-cancerous cells . This suggests a selective toxicity that could be beneficial for therapeutic applications.

Neuropharmacological Study:
In another investigation focusing on the neuropharmacological effects, compounds similar to Benzyl 4-oxo-2-propylpiperidine were tested for their interactions with dopamine receptors. These studies highlighted the potential for developing novel treatments for neurological disorders such as Parkinson's disease .

Q & A

Q. What are the standard synthetic routes for Benzyl 4-oxo-2-propylpiperidine-1-carboxylate, and what reaction conditions are critical for yield optimization?

The compound is synthesized via the reaction of 4-oxo-2-propylpiperidine with benzyl chloroformate in dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Key factors include:

  • Solvent choice : Dichloromethane ensures solubility and inertness .
  • Base selection : Triethylamine facilitates deprotonation and minimizes side reactions .
  • Purification : Recrystallization or chromatography is essential for isolating high-purity product .

Q. What analytical techniques are recommended for characterizing the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., aromatic protons at ~7.3 ppm, aliphatic carbons in the piperidine ring) .
  • Mass Spectrometry (MS) : Confirms molecular weight (275.34 g/mol) via parent ion peaks .
  • Chromatography : HPLC or GC-MS ensures purity (>97%) and identifies impurities .

Q. What safety protocols are necessary for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste disposal : Classify as hazardous waste and use licensed disposal services .

Q. How does the compound’s lipophilicity influence its biological activity?

The benzyl group enhances lipophilicity, improving membrane permeability. This property is critical for interactions with hydrophobic enzyme pockets (e.g., histone deacetylases) and receptor binding .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data, such as variable IC50 values across cancer cell lines?

  • Experimental design : Standardize assays (e.g., MTT or ATP-based viability tests) to minimize variability .
  • Control groups : Include positive controls (e.g., cisplatin) and validate cell line authenticity .
  • Dose-response curves : Perform triplicate experiments to calculate robust IC50 values (e.g., 19.9–75.3 µM for breast cancer cells) .

Q. What strategies optimize regioselectivity in functionalizing the piperidine ring for derivative synthesis?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the carboxylate during substitutions .
  • Catalysts : Employ palladium catalysts for cross-coupling reactions at the 2-propyl position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the carbonyl group .

Q. How can researchers validate the compound’s proposed mechanism of action, such as HDAC inhibition?

  • Enzymatic assays : Directly measure HDAC activity using fluorogenic substrates (e.g., acetylated lysine derivatives) .
  • Molecular docking : Simulate binding interactions with HDAC active sites to predict affinity and selectivity .
  • Gene expression profiling : Quantify downstream effects via RNA-seq (e.g., upregulation of tumor suppressor genes) .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with absorption/distribution .
  • ADMET prediction tools : Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and toxicity .

Q. How do structural modifications (e.g., substituting the benzyl group) alter bioactivity compared to analogs?

Modification Effect Example
Benzyl → Phenyl Reduced lipophilicity; altered receptor bindingBenzyl 2-benzyl-4-oxopiperidine-1-carboxylate
Propyl → Methyl Decreased steric hindrance; higher solubility(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Ketone → Alcohol Enhanced hydrogen bonding; altered enzyme inhibitionReduction with NaBH4 yields alcohol derivative

Q. What experimental approaches resolve challenges in scaling up synthesis while maintaining purity?

  • Flow chemistry : Improves heat/mass transfer for exothermic reactions (e.g., chloroformate coupling) .
  • Process analytical technology (PAT) : In-line monitoring via FTIR or Raman ensures reaction completion .
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to maximize yield and purity .

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